molecular formula C11H18N2O3S B1204125 2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid CAS No. 30868-27-0

2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Cat. No. B1204125
CAS RN: 30868-27-0
M. Wt: 258.34 g/mol
InChI Key: UBBSLIBPXCFHDN-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a natural product found in Streptomyces lydicus with data available.

Scientific Research Applications

Synthesis in Biotin Production

A key application of this compound is in the synthesis of biotin (vitamin H). Zav’yalov et al. (2006) developed a method for regioselective chlorination, leading to the synthesis of key compounds in biotin production, including 5-(2-oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, closely related to the compound (Zav’yalov et al., 2006).

Antibacterial Bioactivity

Liang et al. (2016) describe a synthetic route from biotin to 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, showcasing the compound's importance in developing substances with antibacterial bioactivity (Liang et al., 2016).

Coordination Polymers

Altaf and Stoeckli-Evans (2013) studied the reaction of biotin with silver acetate, which involves deprotonation of the carboxylic acid group of biotin, leading to the formation of chiral coordination polymers. This demonstrates its potential in forming complex molecular structures (Altaf & Stoeckli-Evans, 2013).

Advanced Glycation End-Products Formation

Methylglyoxal (MG), a reactive alpha-oxoaldehyde, modifies residues in proteins, forming advanced glycation end-products, including derivatives of the compound . This shows its role in biochemical processes and potential implications in diseases like diabetes (Nemet, Varga-Defterdarović, & Turk, 2006).

Nitric Oxide Synthase Inhibition

Ulhaq et al. (1998) investigated derivatives of the compound for their inhibition of nitric oxide synthases, indicating its potential in developing therapeutic agents (Ulhaq et al., 1998).

Thromboxane Synthase Inhibition

Cozzi et al. (1994) explored compounds combining thromboxane-A2 receptor antagonism and thromboxane synthase inhibition, including derivatives of the compound, demonstrating its potential in cardiovascular disease treatment (Cozzi et al., 1994).

properties

CAS RN

30868-27-0

Product Name

2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid

InChI

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

UBBSLIBPXCFHDN-UHFFFAOYSA-N

SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O

Canonical SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O

synonyms

alpha-methylbiotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Reactant of Route 2
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Reactant of Route 3
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Reactant of Route 4
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Reactant of Route 5
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Reactant of Route 6
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

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